2-Cyano-3'-pyrrolidinomethyl benzophenone 2-Cyano-3'-pyrrolidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898794-09-7
VCID: VC3870238
InChI: InChI=1S/C19H18N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
SMILES: C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol

2-Cyano-3'-pyrrolidinomethyl benzophenone

CAS No.: 898794-09-7

Cat. No.: VC3870238

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3'-pyrrolidinomethyl benzophenone - 898794-09-7

Specification

CAS No. 898794-09-7
Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
IUPAC Name 2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Standard InChI InChI=1S/C19H18N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
Standard InChI Key SDUUYKVTJUKFNR-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Canonical SMILES C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

2-Cyano-3'-pyrrolidinomethyl benzophenone belongs to the benzophenone family, characterized by a ketone group bridging two aromatic rings. Its molecular formula is C₁₉H₁₈N₂O, with a molecular weight of 290.4 g/mol . The structure comprises:

  • A benzophenone backbone with a cyano (-C≡N) group at the 2-position of one phenyl ring.

  • A pyrrolidinomethyl substituent (-CH₂-C₄H₈N) at the 3'-position of the second phenyl ring .

The IUPAC name is 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile, reflecting the substitution pattern .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number898774-23-7
Molecular FormulaC₁₉H₁₈N₂O
SMILES NotationC1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
InChI KeyUCOXMCLAYLFYTD-UHFFFAOYSA-N

Stereochemical Considerations

The pyrrolidine ring introduces a nitrogen-containing heterocycle, which adopts an envelope conformation due to its five-membered structure. This conformation influences the compound’s electronic properties and intermolecular interactions . The cyano group’s electron-withdrawing nature further modulates the benzophenone’s reactivity, particularly in electrophilic substitution reactions .

Synthetic Pathways and Optimization

Table 2: Synthetic Challenges and Solutions

StepChallengeMitigation Strategy
Friedel-CraftsOver-acylation side reactionsUse Lewis acids (e.g., AlCl₃) at 0°C
PyrrolidinomethylationLow yield due to steric hindranceEmploy phase-transfer catalysts
CyanationCompeting hydrolysis of -C≡N groupAnhydrous conditions, low temperature

Physicochemical Properties

Experimental and Predicted Data

  • Boiling Point: 497.7±45.0°C (predicted) .

  • Density: 1.22±0.1 g/cm³ (predicted) .

  • LogP (XLogP3-AA): 3.3, indicating moderate lipophilicity .

  • Hydrogen Bonding: Acceptors = 3; Donors = 0 .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C≡N) ~2240 cm⁻¹ and ν(C=O) ~1680 cm⁻¹.

  • NMR (¹H and ¹³C): Anticipated signals include aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzophenone derivatives are pivotal in synthesizing kinase inhibitors and antipsychotic agents. The pyrrolidine moiety in 2-cyano-3'-pyrrolidinomethyl benzophenone may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .

Material Science

The compound’s rigid aromatic structure and polar functional groups suggest utility in liquid crystal polymers or photoinitiators for UV-curable resins .

Research Gaps and Future Directions

  • Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry.

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